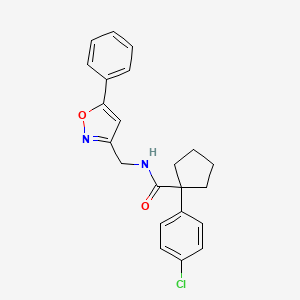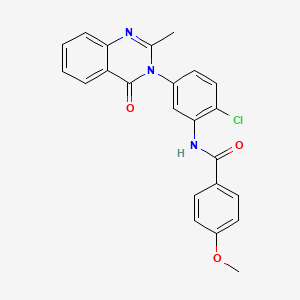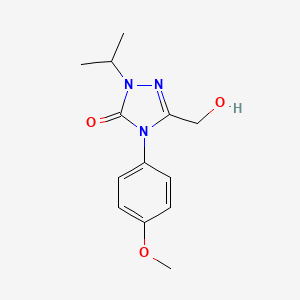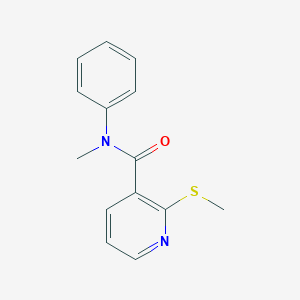![molecular formula C22H24N4O3 B2533679 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 896381-11-6](/img/no-structure.png)
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AL-108, is a small molecule drug candidate that has been studied for its potential use in treating Alzheimer's disease.
Applications De Recherche Scientifique
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, have been extensively studied in medicinal chemistry for their potential biological activities. Quinazoline derivatives are important in the synthesis of various bioactive molecules, displaying antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus inspires the creation of new medicinal agents by introducing bioactive moieties, addressing solubility challenges faced in drug development (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
Quinazoline compounds, including specific derivatives, have been identified for their anti-colorectal cancer efficacy. By substituting the benzene and/or pyrimidine rings with amino or substituted amino groups, researchers have developed novel analogues with anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, indicating the potential of quinazoline nucleus in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Applications in Optoelectronic Materials
Quinazoline derivatives are also prominent in the development of optoelectronic materials. Research has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems creates novel materials for electronic devices, luminescent elements, and image sensors. The electroluminescent properties of these derivatives make them valuable for manufacturing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of quinazoline derivatives beyond medicinal applications, demonstrating their potential in the field of advanced materials science (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been analyzed for their adme properties, and some have exhibited an acceptable pharmacokinetic profile .
Result of Action
The activation or blockade of alpha1-adrenergic receptors, which similar compounds target, is a major therapeutic approach for the treatment of numerous disorders .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione' involves the condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester. This intermediate is then reacted with 1,2-diaminoethane to form the final product.", "Starting Materials": [ "2-amino-3-(2,5-dimethylphenyl)propanoic acid", "ethyl acetoacetate", "1,2-diaminoethane" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with 1,2-diaminoethane in the presence of a base such as sodium hydroxide to form the final product, 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione." ] } | |
Numéro CAS |
896381-11-6 |
Formule moléculaire |
C22H24N4O3 |
Poids moléculaire |
392.459 |
Nom IUPAC |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29) |
Clé InChI |
BHYZDXXFNXIKST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)


![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)
![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)
![5-{[(5-Chloro-2-methoxyphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2533617.png)